molecular formula C22H21NO2S B555618 h-d-cys(trt)-oh CAS No. 25840-82-8

h-d-cys(trt)-oh

Cat. No.: B555618
CAS No.: 25840-82-8
M. Wt: 363.5 g/mol
InChI Key: DLMYFMLKORXJPO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

S-Trityl-D-Cysteine plays a crucial role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it targets the catalytic domain of Eg5 and inhibits Eg5 basal and microtubule-activated ATPase activity . The compound’s interaction with these biomolecules is essential for its function and contributes to its biochemical properties .

Cellular Effects

S-Trityl-D-Cysteine has significant effects on various types of cells and cellular processes. It does not prevent cell cycle progression at the S or G2 phases but inhibits both separation of the duplicated centrosomes and bipolar spindle formation, thereby blocking cells specifically in the M phase of the cell cycle with monoastral spindles . This influence on cell function impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of S-Trityl-D-Cysteine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is a tight-binding inhibitor, with an estimation of Ki,app <150 nM at 300 mM NaCl and 600 nM at 25 mM KCl . It binds more tightly than monastrol because it has both an 8-fold faster association rate and 1/4-fold slower release rate .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of S-Trityl-D-Cysteine may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

S-Trityl-D-Cysteine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can also affect metabolic flux or metabolite levels . Specific details about these interactions and effects are not currently available in the literature.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trityl cysteine typically involves the reaction of cysteine with trityl chloride in the presence of a base such as pyridine or triethylamine . The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of trityl cysteine with high yield. The general reaction scheme is as follows:

Cysteine+Trityl ChlorideTrityl Cysteine+HCl\text{Cysteine} + \text{Trityl Chloride} \rightarrow \text{Trityl Cysteine} + \text{HCl} Cysteine+Trityl Chloride→Trityl Cysteine+HCl

Industrial Production Methods: In industrial settings, the production of trityl cysteine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: Trityl cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Peptide Synthesis

H-D-Cys(Trt)-OH plays a crucial role in peptide synthesis as a protecting group for cysteine residues. This compound allows for:

  • Selective Protection and Deprotection : The trityl group provides steric hindrance that prevents undesired reactions during synthesis.
  • Formation of Disulfide Bonds : It stabilizes peptide structures through disulfide bond formation, which is essential for the biological activity of many peptides .

Biological Research

In biological contexts, this compound is utilized to study:

  • Cysteine Residue Function : It helps elucidate the role of cysteine in protein structure and function.
  • Cysteine-based Probes : The compound is employed in developing probes and sensors for detecting thiol-containing biomolecules, which are critical in various biochemical pathways .

Therapeutic Applications

This compound derivatives have shown potential as therapeutic agents due to their ability to modulate redox states:

  • Oxidative Stress Protection : These compounds are being investigated for their protective effects against oxidative damage, which is linked to numerous diseases including neurodegenerative disorders .
  • Cancer Research : In cellular models, this compound has been reported to induce apoptosis in various cancer cell lines and disrupt normal cell cycle progression without affecting the synthesis phase .

Data Table: Applications Overview

Application AreaSpecific UseMechanism/Outcome
Peptide SynthesisProtecting group for cysteineEnables selective reactions; stabilizes peptides
Biological ResearchStudy of cysteine roles; development of probesEnhances understanding of protein functions
TherapeuticsModulation of redox statesPotential treatment for oxidative stress-related diseases
Cancer ResearchInduction of apoptosis in cancer cellsDisruption of cell cycle progression

Case Study 1: Peptide Stability

A study examined the stability of disulfide-rich peptide scaffolds using this compound. The findings indicated that replacing standard cysteine residues with their D-enantiomers significantly improved gastrointestinal stability, making these peptides more viable as oral therapeutics .

Case Study 2: Cysteine Modification

Research involving this compound demonstrated its effectiveness in modifying biomolecules through the reactive thiol group post-deprotection. This approach facilitated the conjugation of drugs and imaging agents to proteins, enhancing their functionality within living cells.

Comparison with Similar Compounds

Uniqueness: Trityl cysteine is unique due to its high stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where selective protection and deprotection of cysteine residues are crucial .

Biological Activity

h-D-Cys(Trt)-OH, or S-Trityl-D-Cysteine, is a modified form of cysteine that incorporates a trityl protecting group. This modification enhances its stability and utility in biochemical research, particularly in peptide synthesis and the study of protein interactions. The biological activity of this compound is primarily associated with its role as an inhibitor of the mitotic kinesin Eg5, making it significant in cancer research and therapeutic development.

Target Interaction : this compound acts as a potent allosteric inhibitor of the Eg5 kinesin, which is essential for proper mitotic spindle assembly during cell division. By inhibiting Eg5, this compound induces mitotic arrest, leading to apoptosis in cancer cells.

Biochemical Pathways : The inhibition of Eg5 affects several key pathways:

  • Mitotic Spindle Assembly : Disruption leads to monoastral spindles and prevents the separation of centrosomes.
  • Cell Cycle Regulation : Cells are specifically arrested in the M phase, which can be observed through various assays measuring cell viability and division rates.

In Vitro Studies

Research has demonstrated that this compound exhibits a tight-binding inhibition with an estimated Ki value below 150 nM under physiological conditions. This high affinity suggests its potential as a therapeutic agent targeting rapidly dividing cancer cells.

Table 1: Inhibition Potency of this compound

ConditionKi (nM)
300 mM NaCl<150
25 mM KCl600

Cellular Effects

In cellular models, this compound has been shown to:

  • Induce apoptosis in various cancer cell lines.
  • Prevent normal cell cycle progression without affecting S or G2 phases, demonstrating specificity for M phase arrest.

Case Studies

  • Cancer Cell Lines : In studies involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability, with IC50 values indicating effective concentrations for therapeutic application.
  • Peptide Synthesis Applications : The trityl group allows for selective deprotection during peptide synthesis, facilitating the incorporation of cysteine residues into larger peptide constructs that possess biological activity.

Properties

IUPAC Name

2-amino-3-tritylsulfanylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2S/c23-20(21(24)25)16-26-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20H,16,23H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYFMLKORXJPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70870994
Record name S-(Triphenylmethyl)cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70870994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25683-09-4, 25840-82-8, 2799-07-7
Record name S-(Triphenylmethyl)cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25683-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alanine, D-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124676
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Trityl-L-cysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124663
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name S-Trityl-L-cysteine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83265
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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